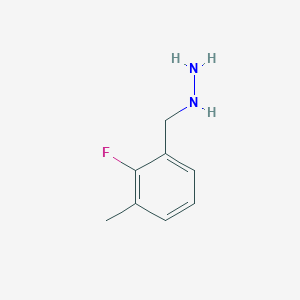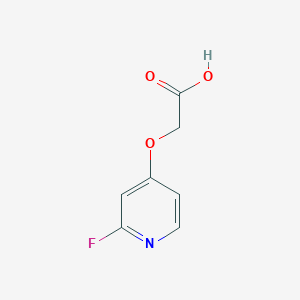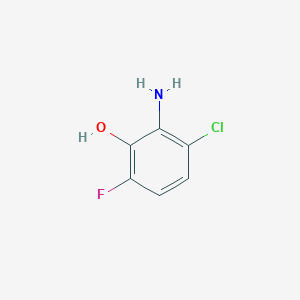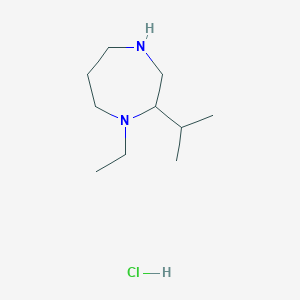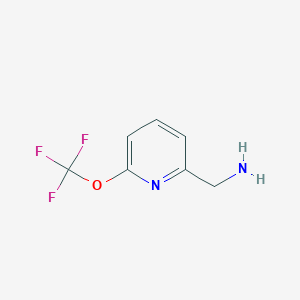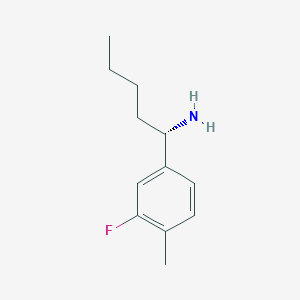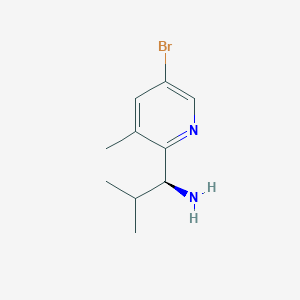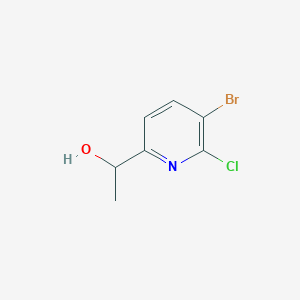![molecular formula C21H21N3O4 B12971559 4-(2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethoxy)benzonitrile](/img/structure/B12971559.png)
4-(2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethoxy)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethoxy)benzonitrile is a complex organic compound known for its diverse applications in scientific research. This compound features a benzonitrile group, a piperazine ring, and a benzo[d][1,3]dioxole moiety, making it a unique structure with potential biological and chemical activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethoxy)benzonitrile typically involves multiple steps. One common method includes the reaction of 2-piperazin-1-ylpyrimidine with piperonyl chloride in the presence of triethylamine and isopropyl alcohol. The reaction is carried out at temperatures ranging from 20°C to 50°C, followed by purification using column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
化学反应分析
Types of Reactions
4-(2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethoxy)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzonitrile group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at 0°C to room temperature.
Substitution: Alkyl halides in the presence of a base like potassium carbonate in an organic solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
科学研究应用
4-(2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethoxy)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes
作用机制
The mechanism of action of 4-(2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethoxy)benzonitrile involves its interaction with specific molecular targets. It may act as a ligand for certain receptors or enzymes, modulating their activity. The pathways involved can include signal transduction cascades, leading to various biological effects .
相似化合物的比较
Similar Compounds
Piribedil: A dopamine receptor agonist with a similar piperazine structure.
Benzo[d][1,3]dioxole derivatives: Compounds with similar benzo[d][1,3]dioxole moieties used in various applications.
Uniqueness
4-(2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethoxy)benzonitrile is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
属性
分子式 |
C21H21N3O4 |
|---|---|
分子量 |
379.4 g/mol |
IUPAC 名称 |
4-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethoxy]benzonitrile |
InChI |
InChI=1S/C21H21N3O4/c22-12-16-1-4-18(5-2-16)26-14-21(25)24-9-7-23(8-10-24)13-17-3-6-19-20(11-17)28-15-27-19/h1-6,11H,7-10,13-15H2 |
InChI 键 |
QCEFSYCYGIACAD-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)COC4=CC=C(C=C4)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



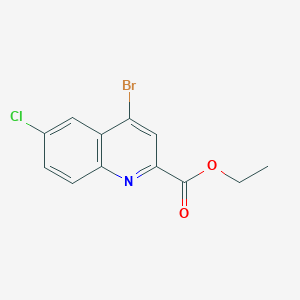

![3-Chloro-6-methyl-1H-thieno[3,2-c]pyrazole](/img/structure/B12971497.png)

